1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid
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Overview
Description
1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid is a compound with a molecular formula of C14H15N3O3 and a molecular weight of 273.29 g/mol . This compound features an indazole ring fused with a piperidine carboxylic acid moiety, making it a unique structure in the realm of organic chemistry.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
This could lead to alterations in cellular processes such as cell cycle progression and DNA damage response .
Biochemical Pathways
Given its potential interaction with kinases like chk1, chk2, and h-sgk, it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Given its potential interaction with kinases, it may influence cellular processes such as cell cycle progression and dna damage response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the chemical shifts of the compound depend on the solvents used . .
Preparation Methods
The synthesis of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of indazole derivatives with piperidine carboxylic acid under specific conditions . The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole ring structure and may have similar biological activities.
Piperidine carboxylic acids: These compounds share the piperidine carboxylic acid moiety and may have similar chemical properties.
The uniqueness of this compound lies in its combined structure, which may confer unique properties and applications compared to its individual components .
Properties
IUPAC Name |
1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(17-6-2-1-3-12(17)14(19)20)9-4-5-10-8-15-16-11(10)7-9/h4-5,7-8,12H,1-3,6H2,(H,15,16)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKQAANTADAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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